8,11-dihydroxy-4-(2-hydroxyethyl)-6-[2-(2-hydroxyethylamino)ethylamino]-2,3-dihydro-1H-naphtho[3,2-f]quinoxaline-7,12-dione;hydrochloride
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Overview
Description
8,11-dihydroxy-4-(2-hydroxyethyl)-6-[2-(2-hydroxyethylamino)ethylamino]-2,3-dihydro-1H-naphtho[3,2-f]quinoxaline-7,12-dione;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple hydroxyl and amino groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,11-dihydroxy-4-(2-hydroxyethyl)-6-[2-(2-hydroxyethylamino)ethylamino]-2,3-dihydro-1H-naphtho[3,2-f]quinoxaline-7,12-dione;hydrochloride involves multiple steps, typically starting with the preparation of the naphthoquinoxaline core. This core is then functionalized with hydroxyethyl and hydroxyethylamino groups through a series of reactions, including nucleophilic substitution and reduction. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
8,11-dihydroxy-4-(2-hydroxyethyl)-6-[2-(2-hydroxyethylamino)ethylamino]-2,3-dihydro-1H-naphtho[3,2-f]quinoxaline-7,12-dione;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield quinones, while reduction of the quinoxaline ring can produce dihydro derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying cellular processes involving hydroxyl and amino groups.
Medicine: Potential therapeutic applications due to its ability to interact with biological targets.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8,11-dihydroxy-4-(2-hydroxyethyl)-6-[2-(2-hydroxyethylamino)ethylamino]-2,3-dihydro-1H-naphtho[3,2-f]quinoxaline-7,12-dione;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and amino groups can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydroxy-5,8-bis[2-(2-hydroxyethylamino)ethylamino]anthraquinone: Similar structure but different core.
Mitoxantrone: A related compound with similar functional groups but different therapeutic applications.
Uniqueness
8,11-dihydroxy-4-(2-hydroxyethyl)-6-[2-(2-hydroxyethylamino)ethylamino]-2,3-dihydro-1H-naphtho[3,2-f]quinoxaline-7,12-dione;hydrochloride is unique due to its specific combination of functional groups and the naphthoquinoxaline core, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H27ClN4O6 |
---|---|
Molecular Weight |
478.9 g/mol |
IUPAC Name |
8,11-dihydroxy-4-(2-hydroxyethyl)-6-[2-(2-hydroxyethylamino)ethylamino]-2,3-dihydro-1H-naphtho[3,2-f]quinoxaline-7,12-dione;hydrochloride |
InChI |
InChI=1S/C22H26N4O6.ClH/c27-9-6-23-3-4-24-12-11-13-20(25-5-7-26(13)8-10-28)19-16(12)21(31)17-14(29)1-2-15(30)18(17)22(19)32;/h1-2,11,23-25,27-30H,3-10H2;1H |
InChI Key |
VOKFRHLXAROOPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C(N1)C3=C(C(=C2)NCCNCCO)C(=O)C4=C(C=CC(=C4C3=O)O)O)CCO.Cl |
Origin of Product |
United States |
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